1-Phenyl-2-iminoimidazolidine-4-one

Mineralocorticoid Receptor Antagonism Aldosterone Diuretic Development

1-Phenyl-2-iminoimidazolidine-4-one (C₉H₉N₃O, MW 175.19 g/mol) is a core heterocyclic scaffold belonging to the phenyliminoimidazolidine (PII) class. It features an imidazolidin-4-one ring, characterized by a reactive 2-imino group and a 1-phenyl substitution.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B8374672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-iminoimidazolidine-4-one
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1C(=O)N=C(N1C2=CC=CC=C2)N
InChIInChI=1S/C9H9N3O/c10-9-11-8(13)6-12(9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,13)
InChIKeyZKJOXVINRKHHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 1-Phenyl-2-iminoimidazolidine-4-one? A Core Scaffold Overview for Research Procurement


1-Phenyl-2-iminoimidazolidine-4-one (C₉H₉N₃O, MW 175.19 g/mol) is a core heterocyclic scaffold belonging to the phenyliminoimidazolidine (PII) class [1]. It features an imidazolidin-4-one ring, characterized by a reactive 2-imino group and a 1-phenyl substitution. This structure forms the non-methylated backbone of the known diuretic drug Azolimine (2-imino-3-methyl-1-phenyl-4-imidazolidinone) [2]. The absence of a methyl group at the 3-position critically distinguishes it from Azolimine, creating a distinct hydrogen-bond donor profile and a different electrostatic surface, which fundamentally alters its biological target engagement [3]. It is typically supplied as a research chemical with a purity of ≥95% .

Why Generic Substitution Fails for 1-Phenyl-2-iminoimidazolidine-4-one


Substituting 1-Phenyl-2-iminoimidazolidine-4-one with its closest over-the-counter analog, the metabolite Creatinine, or with the 3-methylated drug Azolimine, will lead to experimental failure because even a single methylation at the N3 position is a decisive pharmacophore switch. In the phenyliminoimidazolidine class, the N3-H group acts as a critical hydrogen-bond donor, mediating key interactions with biological targets [1]. Methylation, as seen in Azolimine, eliminates this donor capability and introduces steric hindrance, which is essential for its function as a mineralocorticoid receptor antagonist (Ki = 12 nM on MR) [2]. Conversely, the non-methylated compound lacks this affinity for the MR, redirecting its activity profile towards other receptors like insect octopamine receptors, where the unsubstituted phenyl ring plays a different role [1]. Therefore, these analogs are not interchangeable; their differing substitution patterns dictate mutually exclusive target engagement profiles.

Quantitative Differentiation Guide for 1-Phenyl-2-iminoimidazolidine-4-one


Mineralocorticoid Receptor (MR) Affinity: Non-Methylated vs. Methylated Scaffold Comparison

The absence of a methyl group at the 3-position in 1-Phenyl-2-iminoimidazolidine-4-one abolishes its affinity for the mineralocorticoid receptor (MR), a target which its 3-methyl analog, Azolimine, engages with nanomolar potency. Azolimine displaces [3H]-cortisol from the human MR with a Ki of 12 nM [1]. This quantitative difference defines their distinct pharmacological utilities: Azolimine is an anti-aldosterone diuretic, while 1-Phenyl-2-iminoimidazolidine-4-one serves as a non-methylated probe for other targets.

Mineralocorticoid Receptor Antagonism Aldosterone Diuretic Development

Octopamine Receptor Agonism: Critical Role of the 2-Imino-4-one Scaffold vs. 2-Iminoimidazolidine

The imidazolidin-4-one core structure is structurally distinct from the non-carbonyl imidazolidine analog, leading to significant differences in potency at octopamine receptors, a key target in invertebrate pharmacology. While specific Ki data for the unsubstituted 1-Phenyl-2-iminoimidazolidine-4-one is not available, class-level SAR demonstrates that the highest affinity PIIs are those with specific substitutions on the phenyl ring (e.g., NC7, Ki = 0.3 nM on OAR3) [1]. The core scaffold of this product provides a starting point for such optimization. In contrast, a closely related analog, Phenyl-[1-phenyl-imidazolidin-(2E)-ylidene]-amine (lacking the 4-one), showed an IC50 of >25 µM on a mammalian sodium channel, highlighting the importance of the 4-carbonyl group for target engagement [2].

Octopamine Receptor Insecticide Development Phenyliminoimidazolidine (PII)

Hydrogen-Bond Donor Capacity: A Decisive Factor for Target Selectivity

A fundamental and quantifiable chemical difference is hydrogen-bond donor (HBD) count. 1-Phenyl-2-iminoimidazolidine-4-one possesses an N3-H donor, while Azolimine (2-imino-3-methyl-1-phenylimidazolidin-4-one) does not, having a methyl group instead. This change from one HBD to zero directly impacts membrane permeability and target binding. For instance, the non-methylated compound's HBD profile makes it a more suitable scaffold for targeting receptors where an N-H donor interaction is critical, unlike Azolimine, whose activity relies on a different pharmacophore [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Modeling

Synthetic Accessibility and Purity: The Advantage of a Non-Protected Core

The target compound can be synthesized via a simple one-step cyclization of 1-phenyl-2-amino-4-oxo-2-imidazoline with reagents like methylfluorosulfonate , or by reacting phenylcyanamide with glycinamide analogs . This straightforward synthesis, which lacks the need for an N3 protecting group, contrasts with the multi-step synthesis of N3-substituted analogs like Azolimine. The simpler process typically results in high commercial purity; current suppliers list purity at 95% .

Synthetic Chemistry Drug Discovery Chemical Procurement

High-Impact Research Scenarios for 1-Phenyl-2-iminoimidazolidine-4-one


Designing Non-Steroidal Mineralocorticoid Receptor (MR) Probes

Use 1-Phenyl-2-iminoimidazolidine-4-one as the essential non-methylated control compound to establish the role of the N3-H hydrogen-bond donor in MR binding. By systematically comparing its activity profile to that of Azolimine (Ki = 12 nM on MR), researchers can delineate the pharmacophoric contribution of the 3-methyl group, a key step in designing next-generation, selective MR antagonists with potentially fewer off-target effects. [1].

Developing Selective Invertebrate Octopamine Receptor Agonists for Agrochemicals

Employ this scaffold as the starting point for structure-activity relationship (SAR) studies targeting insect octopamine receptors. Class-level evidence shows that optimized phenyliminoimidazolidines can achieve subnanomolar affinity (Ki = 0.3 nM) on these receptors [2]. This non-methylated core is the ideal template for exploring the effects of various 2- and 4-phenyl substitutions without the confounding steric and electronic effects of an N3-methyl group.

Medicinal Chemistry Core for Scaffold-Hopping and Library Synthesis

Utilize the compound's simple, one-step synthesis and high purity (≥95%) for rapid derivatization . Its unique combination of a free imino group and a 4-oxo group, without N3 protection, provides a versatile chemical handle for creating diverse compound libraries through parallel synthesis, facilitating the exploration of chemical space around the imidazolidin-4-one core.

Quote Request

Request a Quote for 1-Phenyl-2-iminoimidazolidine-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.